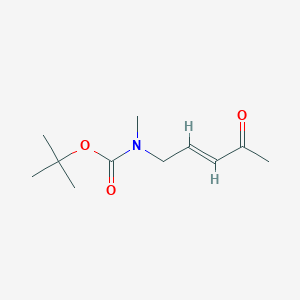
5-bromo-2-(2-phenylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2-phenylphenyl)aniline: is an aromatic amine compound characterized by the presence of a bromine atom and a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(2-phenylphenyl)aniline typically involves the bromination of 2-(2-phenylphenyl)aniline. One common method is the reaction of 2-(2-phenylphenyl)aniline with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-(2-phenylphenyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biphenyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-(2-phenylphenyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It can be used as a precursor for the synthesis of biologically active molecules, including potential drug candidates .
Industry: The compound finds applications in the development of advanced materials, such as polymers and dyes. Its structural features contribute to the desired properties of these materials .
Mecanismo De Acción
The mechanism of action of 5-bromo-2-(2-phenylphenyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets involved can vary based on the specific derivative or application .
Comparación Con Compuestos Similares
2-Bromoaniline: Similar in structure but lacks the biphenyl moiety.
4-Bromo-2-phenylaniline: Another brominated aniline with a different substitution pattern.
2-(2-Phenylphenyl)aniline: The non-brominated parent compound.
Uniqueness: 5-Bromo-2-(2-phenylphenyl)aniline is unique due to the presence of both the bromine atom and the biphenyl structure.
Propiedades
Fórmula molecular |
C18H14BrN |
|---|---|
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
5-bromo-2-(2-phenylphenyl)aniline |
InChI |
InChI=1S/C18H14BrN/c19-14-10-11-17(18(20)12-14)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,20H2 |
Clave InChI |
HBXRZHYDXDIRIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C(C=C(C=C3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


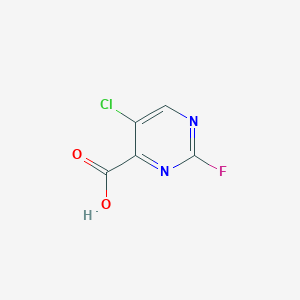
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B14798303.png)
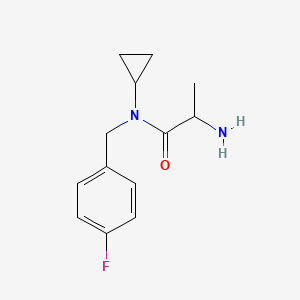
![2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14798315.png)
![2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate](/img/structure/B14798316.png)
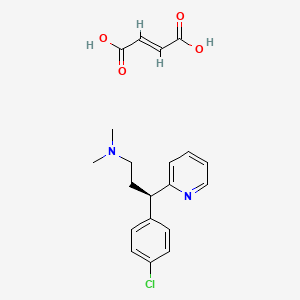
![(5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile](/img/structure/B14798326.png)
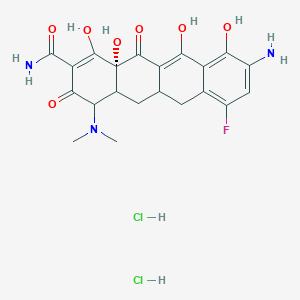
![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;chloride](/img/structure/B14798345.png)
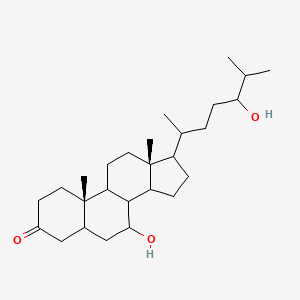
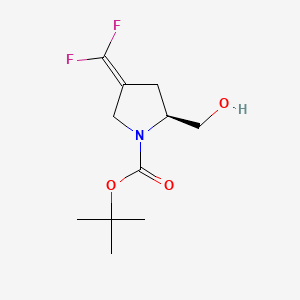
![7-[5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14798366.png)
![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid](/img/structure/B14798372.png)
